molecular formula C8H4Cl2S4 B14289902 2,2'-Disulfanediylbis(5-chlorothiophene) CAS No. 129836-80-2

2,2'-Disulfanediylbis(5-chlorothiophene)

Cat. No.: B14289902
CAS No.: 129836-80-2
M. Wt: 299.3 g/mol
InChI Key: UIBUFCOZPVVIJZ-UHFFFAOYSA-N
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Description

2,2'-Disulfanediylbis(5-chlorothiophene) is a synthetic organic compound featuring a disulfide bridge connecting two 5-chlorothiophene rings. This structure makes it a valuable building block in research and development, particularly in the fields of medicinal chemistry and advanced material science. Thiophene derivatives are prominent in pharmaceutical research due to their diverse biological activities. They serve as key scaffolds in developing novel therapeutic agents, with studies exploring their potential as anticancer compounds and their use in targeting specific protein pathways . Furthermore, thiophene-based molecules are integral to organic electronics, finding applications in the development of organic field-effect transistors (OFETs) and solar cells, where their electron-accepting properties can be finely tuned . Researchers utilize this compound as a specialized precursor or intermediate. Its molecular framework, containing both sulfur heterocycles and a reducible disulfide bond, offers a versatile chemical handle for constructing more complex structures or functional materials. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

129836-80-2

Molecular Formula

C8H4Cl2S4

Molecular Weight

299.3 g/mol

IUPAC Name

2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene

InChI

InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H

InChI Key

UIBUFCOZPVVIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Thiophene Precursors

Industrial-Scale Optimization Challenges

Regioselectivity in Chlorination

Unwanted chlorination at the 3- or 4-positions of thiophene remains a key challenge. Patent CN108840854B addresses this by using controlled Cl₂ gas flow and low temperatures (-5°C to 25°C), achieving >90% regioselectivity for the 5-position. Similar conditions could be applied to thiophene precursors before disulfide formation.

Stability of Thiol Intermediates

5-Chloro-2-thiophenethiol is prone to oxidation and dimerization even under inert atmospheres. Patent CN109422720B mitigates this by conducting reactions in aprotic solvents (e.g., dichloromethane) and adding stabilizers like BHT (butylated hydroxytoluene).

Alternative Routes via Coupling Reactions

Ullmann-Type Coupling

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively resolves 2,2'-Disulfanediylbis(5-chlorothiophene) from mono-chlorinated byproducts. Patent CN109422720B reports >99% purity using recrystallization with ethanol/water (3:1).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.25 (d, J=3.5 Hz, 2H, thiophene H-3), 6.95 (d, J=3.5 Hz, 2H, thiophene H-4).
  • Raman spectroscopy : Distinct S-S stretch at 510 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or dithiothreitol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:

    Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.

Comparison with Similar Compounds

Key Observations :

  • Chlorine substitution likely increases melting points compared to methyl-substituted analogs (e.g., 5c: 194°C vs. 5a: 166°C) due to stronger intermolecular interactions (e.g., halogen bonding) .
  • The absence of an imine (C=N) group in the target compound may reduce π-conjugation, altering electronic properties compared to compounds 5a–5c.

Disulfide-Containing Pharmaceuticals and Derivatives

–11 highlight 2,2'-Disulfanediylbis(ethane-1-sulfonic acid) (Mesna Related Compound B), a sulfonic acid derivative used in pharmacopeial standards. Key differences include:

Property 2,2'-Disulfanediylbis(5-chlorothiophene) 2,2'-Disulfanediylbis(ethane-1-sulfonic acid)
Functional groups Thiophene, Cl, S-S Sulfonic acid, S-S
Applications Potential antimicrobial/redox-active Pharmaceutical excipient (antioxidant)
Solubility Likely organic solvents (DMF, THF) Water-soluble due to sulfonic acid groups

The sulfonic acid groups in Mesna derivatives enhance hydrophilicity, making them suitable for intravenous formulations, whereas the hydrophobic thiophene rings in the target compound may favor lipid membrane penetration .

Halogenated Thiophene Chalcones

–5 discusses 5-chlorothiophene chalcone derivatives with antimicrobial activity. For example:

  • Compound 3c (p-fluoro substituent): Exhibited elevated antimicrobial activity (MIC: 12.5 µg/mL against S. aureus).
  • Compound 3e/3f : Showed minimal activity, highlighting the importance of substituent position .

Comparison with Target Compound :

  • The disulfide bond in 2,2'-Disulfanediylbis(5-chlorothiophene) may confer redox-dependent cytotoxicity, unlike chalcones, which rely on α,β-unsaturated ketone moieties for activity.
  • Chlorine at the 5-position could enhance membrane disruption, similar to 3c’s fluorine substituent, but direct biological data are needed for validation.

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